ethyl 4-(4-phenyl-1H-1,2,3-triazole-5-carboxamido)piperidine-1-carboxylate
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Description
The compound “ethyl 4-(4-phenyl-1H-1,2,3-triazole-5-carboxamido)piperidine-1-carboxylate” is a complex organic molecule. It contains a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms . The triazole ring is substituted with a phenyl group at the 4-position . This compound is likely to be used in the field of medicinal chemistry, given its structural complexity and the presence of functional groups that are commonly found in pharmaceutical compounds .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple functional groups. The phenyl group is a planar, aromatic ring, while the triazole ring is a heterocyclic ring containing three nitrogen atoms . The piperidine ring is a six-membered ring containing one nitrogen atom .Chemical Reactions Analysis
The chemical reactions involving this compound could be quite diverse, given the presence of several functional groups. The triazole ring, for example, can participate in a variety of reactions, including substitutions and additions . The amide and ester groups could also undergo hydrolysis or condensation reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. The presence of the triazole, amide, and ester groups suggests that it would have some degree of polarity . The compound is likely to have a relatively high molecular weight, given its structural complexity .Future Directions
The future research directions for this compound could be quite diverse, given its structural complexity and the presence of several functional groups. It could be investigated for potential medicinal properties, given the known biological activity of similar compounds . Additionally, its synthesis and reactions could be studied further to gain a better understanding of its chemical behavior .
Mechanism of Action
Target of Action
Similar triazole-pyrimidine hybrid compounds have shown promising neuroprotective and anti-inflammatory properties . These compounds have been found to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Mode of Action
It’s known that similar triazole-pyrimidine hybrid compounds exhibit their neuroprotective activity by reducing the expression of the endoplasmic reticulum (er) chaperone, bip, and apoptosis marker cleaved caspase-3 in human neuronal cells . A molecular docking study showed that these compounds have favorable interaction with active residues of ATF4 and NF-kB proteins .
Biochemical Pathways
Similar compounds have been observed to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway . These pathways play a crucial role in neuroprotection and anti-inflammatory responses.
Result of Action
Similar compounds have shown promising neuroprotective and anti-inflammatory properties . They have been found to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells , and reduce the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Properties
IUPAC Name |
ethyl 4-[(5-phenyl-2H-triazole-4-carbonyl)amino]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O3/c1-2-25-17(24)22-10-8-13(9-11-22)18-16(23)15-14(19-21-20-15)12-6-4-3-5-7-12/h3-7,13H,2,8-11H2,1H3,(H,18,23)(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHLAHDVBSVTYNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)NC(=O)C2=NNN=C2C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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